molecular formula C20H27N10O17P3 B078190 Guanosine 5'-triphosphate-5'-adenosine CAS No. 10527-47-6

Guanosine 5'-triphosphate-5'-adenosine

Cat. No.: B078190
CAS No.: 10527-47-6
M. Wt: 772.4 g/mol
InChI Key: PMJUJCUPNRCBNP-INFSMZHSSA-N
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Description

Guanosine 5'-triphosphate-5'-adenosine (Gp₃A) is a dinucleotide comprising guanosine triphosphate (GTP) covalently linked to adenosine via a 5'-5' triphosphate bridge. First identified in dormant embryos of the brine shrimp Artemia salina, it constitutes ~0.03% of the dry weight of encysted embryos and is structurally related to guanosine 5'-tetraphospho-5'-guanosine (Gp₄G), a major nucleotide pool component in Artemia . Gp₃A is synthesized during metabolic stress and participates in nucleotide/nucleic acid metabolism, though its exact biological role remains under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-P3-Adenosine-5’,5’-Triphosphate typically involves the phosphorylation of guanosine and adenosine nucleotides. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is carried out in an aqueous medium with a pH range of 7-8 to ensure optimal yield .

Industrial Production Methods

Industrial production of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleotides, which are then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Guanosine-P3-Adenosine-5’,5’-Triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of guanosine and adenosine, which have significant biochemical roles .

Scientific Research Applications

Chemistry

Guanosine-P3-Adenosine-5',5'-Triphosphate serves as a substrate in enzymatic reactions, allowing researchers to study enzyme kinetics and mechanisms. It is utilized in:

  • Enzyme Kinetics Studies : Investigating how enzymes interact with nucleotides.
  • Synthesis Reactions : Acting as a precursor for the synthesis of other nucleotides.

Biology

In biological research, this compound is essential for:

  • RNA and DNA Synthesis : It is critical for the transcription process where RNA is synthesized from DNA.
  • Genetic Studies : Used to understand gene expression and regulation mechanisms.

Medicine

Guanosine-P3-Adenosine-5',5'-Triphosphate has potential therapeutic applications, including:

  • Neurological Disorders : Its neuroprotective properties are being investigated for treating conditions such as Alzheimer's disease and Parkinson's disease.
  • Cancer Research : The compound's role in cell signaling pathways makes it a target for cancer therapies aimed at disrupting aberrant signaling in tumor cells.

Industry

In industrial applications, Guanosine-P3-Adenosine-5',5'-Triphosphate is used for:

  • Nucleic Acid-Based Pharmaceuticals : It plays a role in the development of drugs that target nucleic acids.
  • Diagnostic Tools : Employed in assays that require nucleotides for detection purposes.

Case Study 1: Enzyme Kinetics

A study investigating the kinetics of RNA polymerase showed that Guanosine-P3-Adenosine-5',5'-Triphosphate significantly influences the rate of RNA synthesis. Researchers used varying concentrations of the compound to determine its effect on enzyme activity, revealing a direct correlation between substrate concentration and reaction velocity.

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, Guanosine-P3-Adenosine-5',5'-Triphosphate was administered to assess its protective effects against neuronal damage. Results indicated that treatment led to reduced apoptosis markers and improved cognitive functions compared to control groups.

Data Tables

Application AreaSpecific UsesKey Findings
ChemistrySubstrate for enzymatic reactionsFacilitates studies on enzyme kinetics
BiologyRNA/DNA synthesisEssential for transcription processes
MedicineNeurological disordersPotential neuroprotective effects
IndustryNucleic acid pharmaceuticalsUsed in drug development

Mechanism of Action

The mechanism of action of Guanosine-P3-Adenosine-5’,5’-Triphosphate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Compound Structure Phosphate Linkage Occurrence/Biological Role Reference
Guanosine 5'-triphosphate-5'-adenosine (Gp₃A) Guanosine-5'-(triphosphate)-5'-adenosine 5'-5' triphosphate bridge Dormant Artemia embryos; stress-related nucleotide metabolism
Diadenosine 5',5'''-P¹,P⁴-tetraphosphate (AppppA) Adenosine-5'-(tetraphosphate)-5'-adenosine 5'-5' tetraphosphate bridge Bacterial stress signaling (Salmonella typhimurium); accumulates under metabolic stress
Adenosine 5'-triphospho-5'-guanosine (Ap₃G) Adenosine-5'-(triphosphate)-5'-guanosine 5'-5' triphosphate bridge Synthetic/studied for RdRp inhibition in SARS-CoV-2
Guanosine 5'-tetraphospho-5'-guanosine (Gp₄G) Guanosine-5'-(tetraphosphate)-5'-guanosine 5'-5' tetraphosphate bridge Major nucleotide in Artemia cysts; energy storage during dormancy
Adenosine 5'-triphosphate (ATP) Adenosine with 5'-triphosphate Single nucleotide Universal energy carrier; substrate for kinases and synthases

Enzymatic Interactions and Metabolic Roles

  • Gp₃A vs. AppppA: Both are dinucleotides with 5'-5' phosphate linkages but differ in nucleobase composition. AppppA is adenine-specific and acts as a bacterial alarmone under stress, while Gp₃A is linked to guanosine-adenosine pairing and Artemia dormancy .
  • Gp₃A vs. Gp₃A’s role in viral inhibition is unexplored but structurally analogous .
  • Gp₃A vs. ATP’s 5'-monophosphate (AMP) and 5'-diphosphate (ADP) derivatives are key umami taste contributors in food science, whereas Gp₃A’s sensory role is uncharacterized .

Stability and Degradation Pathways

  • Gp₃A: Resistant to nonspecific phosphatases due to its 5'-5' triphosphate bridge. Degradation pathways in Artemia are unclear but may involve purine metabolism enzymes like 5'-nucleotidases .
  • AppppA : Degraded by specific hydrolases in bacteria; accumulation correlates with stress-induced nucleotide salvage pathways .
  • Gp₄G : Stable in dormant embryos but hydrolyzed during hatching to release GTP, suggesting a role in energy mobilization .

Key Studies on Gp₃A

  • Metabolic Stress in Artemia : Gp₃A and Gp₄G are critical for maintaining nucleotide pools during cryptobiosis, enabling rapid energy recovery upon rehydration .

Comparative Insights from Related Compounds

  • Bacterial Signaling : AppppA and ApppGpp in Salmonella regulate stress responses, suggesting dinucleotides may universally act as metabolic alarmones .
  • Taste Modulation: Mononucleotides like AMP and GMP enhance umami taste in foods, but dinucleotides like Gp₃A remain unexplored in sensory science .

Biological Activity

Guanosine 5'-triphosphate-5'-adenosine (GTP-5'-A) is a nucleotide compound that plays a significant role in various biological processes. This article explores the biological activity of GTP-5'-A, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications for therapeutic applications.

Overview of GTP-5'-A

GTP-5'-A is a derivative of guanosine triphosphate (GTP) and adenosine. It is involved in several cellular functions, including signal transduction, energy metabolism, and the regulation of various physiological processes. The compound's unique structure allows it to interact with specific receptors and enzymes, influencing intracellular signaling cascades.

  • Signal Transduction : GTP-5'-A acts as a signaling molecule that can activate various G-protein coupled receptors (GPCRs). These receptors are crucial for mediating cellular responses to external stimuli, including hormones and neurotransmitters. The activation of GPCRs by GTP-5'-A leads to the stimulation of downstream signaling pathways such as cyclic AMP (cAMP) and cyclic GMP (cGMP) production.
  • Regulation of cAMP and cGMP : Studies have shown that GTP-5'-A can modulate the levels of cAMP and cGMP within cells, which are vital second messengers in many physiological processes. For instance, it has been observed that guanosine can induce a concentration-dependent increase in cAMP accumulation in rat pinealocytes, indicating its role in neurotransmission and hormonal regulation .
  • Neuroprotective Effects : Research indicates that guanosine, a component related to GTP-5'-A, exhibits neuroprotective properties. It has been found to promote neuronal survival and differentiation by stimulating the release of neurotrophic factors such as nerve growth factor (NGF) and transforming growth factor-beta (TGFβ) . These effects are particularly relevant in the context of neurodegenerative diseases.

Biological Activities

The biological activities associated with GTP-5'-A include:

  • Neuritogenesis : GTP-5'-A has been shown to stimulate neurite outgrowth in neuronal cells. This process is critical for neuronal development and repair following injury .
  • Cell Proliferation : The compound promotes the proliferation of astrocytes and other glial cells, contributing to brain health and recovery from injury .
  • Anti-apoptotic Effects : GTP-5'-A protects against apoptosis in various cell types, enhancing cell survival under stress conditions .

Case Study 1: Neuroprotective Role in Ischemic Stroke

In a study examining the effects of guanosine following ischemic stroke, researchers found that elevated levels of guanosine persisted for days post-injury. This sustained increase suggests that guanosine may serve as an endogenous neuroprotective agent during pathological conditions .

Case Study 2: Cellular Differentiation in SH-SY5Y Neuroblastoma Cells

Another investigation focused on human SH-SY5Y neuroblastoma cells demonstrated that guanosine could induce S-phase cell cycle arrest and neurite outgrowth comparable to known differentiation inducers like retinoic acid. This indicates its potential application in developing treatments for neurodegenerative diseases by promoting neuronal differentiation and survival .

Research Findings

Study Findings Implications
Guarnieri et al.Guanosine induces neurite outgrowth via cAMP-dependent pathwaysPotential therapeutic use in neurodegenerative diseases
PMC5023624Elevated guanosine levels post-injury promote neuroprotectionSupports the development of neuroprotective strategies
Pinealocyte StudyGTP-5'-A increases cAMP levels significantlyImpacts understanding of hormonal regulation

Q & A

Q. What is the biochemical role of Guanosine 5'-triphosphate-5'-adenosine (GpppA) in mRNA synthesis, and how can its incorporation efficiency be experimentally validated?

Basic Research Focus
GpppA is a dinucleoside polyphosphate and a 5′ cap analog critical for stabilizing mRNA and enhancing translational efficiency. It mimics the natural 5′-5′ triphosphate bridge in eukaryotic mRNA, which is essential for ribosome recognition and evasion of immune detection .
Methodological Validation :

  • In vitro transcription assays : Co-transcriptional capping using GpppA in T7 RNA polymerase-driven reactions. Efficiency is measured via gel electrophoresis or capillary electrophoresis to quantify capped vs. uncapped mRNA .
  • HPLC purification : Reverse-phase HPLC with UV detection at 254 nm separates capped mRNA from excess cap analogs, enabling quantification of incorporation rates .

Q. How do structural modifications in GpppA analogs influence mRNA stability and translational activity?

Advanced Research Focus
Modified cap analogs (e.g., ARCA, mCAP) incorporate methylations (e.g., N7, 2′-O, or 3′-O-methyl groups) to improve resistance to decapping enzymes and enhance translational output .
Methodological Analysis :

  • X-ray crystallography : Resolve crystal structures of mRNA cap-binding complexes (e.g., eIF4E or viral cap-snatching proteins) to assess how modifications alter binding affinity .
  • Fluorescence polarization assays : Use fluorescently labeled GpppA analogs (e.g., MANT-GpppA) to measure binding kinetics with cap-binding proteins .
  • In vivo stability assays : Transfect modified mRNA into cell lines and quantify half-life using qRT-PCR or ribosome profiling .

Q. What experimental strategies resolve contradictions in reported GTPase activation data involving GpppA?

Advanced Research Focus
Discrepancies in GTPase activation may arise from variations in nucleotide purity, buffer conditions, or enzyme isoforms.
Methodological Resolution :

  • Enzymatic assays : Use GTPase-Glo™ assays to quantify ATP-to-ADP conversion, ensuring buffer optimization (e.g., Mg²⁺ concentration, pH) and inclusion of stabilizing agents like polyethylene glycol (PEG) .
  • Mass spectrometry (LC-MS/MS) : Verify cap analog purity and rule out contamination by degradation products (e.g., GDP or adenosine monophosphate) .
  • Kinetic modeling : Compare Michaelis-Menten parameters (Km, Vmax) across studies to identify substrate-specific enzyme interactions .

Q. How can researchers distinguish GpppA from structurally similar dinucleoside polyphosphates in complex biological samples?

Basic Research Focus
GpppA must be differentiated from analogs like Ap₄G or Gp₄A, which share similar mass and charge properties.
Methodological Differentiation :

  • Tandem mass spectrometry (MS/MS) : Use collision-induced dissociation (CID) to generate unique fragmentation patterns. For example, GpppA yields characteristic phosphate-linked adenine and guanine fragments .
  • Enzymatic digestion : Treat samples with nucleotide pyrophosphatases (e.g., Nudix hydrolases) and analyze hydrolyzed products via thin-layer chromatography (TLC) .

Q. What are the limitations of using GpppA in mRNA vaccine development, and how can these be experimentally addressed?

Advanced Research Focus
Up to 20% of transcripts may remain uncapped when using GpppA, reducing translational efficiency and cellular stability .
Methodological Optimization :

  • Capping efficiency assays : Combine RNase H cleavage (specific for uncapped mRNA) with agarose gel electrophoresis to quantify uncapped fractions .
  • Co-transcriptional optimization : Adjust nucleotide ratios (e.g., GTP:GpppA) and polymerase variants (e.g., T7 RNA polymerase mutants) to favor cap incorporation .
  • In vivo efficacy testing : Compare immune responses (e.g., antibody titers) in animal models using mRNA capped with GpppA vs. ARCA analogs .

Q. How does GpppA interact with viral RNA capping machinery, and what assays quantify this interaction?

Advanced Research Focus
Some viruses (e.g., flaviviruses) hijack host capping enzymes, making GpppA a potential inhibitor.
Methodological Approaches :

  • Surface plasmon resonance (SPR) : Immobilize viral capping enzymes (e.g., NS5 methyltransferase) and measure real-time binding kinetics with GpppA .
  • Radioisotope labeling : Use [α-³²P]-GTP in capping reactions to track cap transfer to viral RNA, followed by autoradiography .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUJCUPNRCBNP-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259266
Record name P1-Adenosine-5′ P3-guanosine-5′ triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

772.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10527-47-6
Record name P1-Adenosine-5′ P3-guanosine-5′ triphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine 5'-triphosphate-5'-adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P1-Adenosine-5′ P3-guanosine-5′ triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Guanosine 5'-triphosphate-5'-adenosine
Guanosine 5'-triphosphate-5'-adenosine
Guanosine 5'-triphosphate-5'-adenosine
Guanosine 5'-triphosphate-5'-adenosine
Guanosine 5'-triphosphate-5'-adenosine
Guanosine 5'-triphosphate-5'-adenosine

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